2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
CAS No.: 850932-83-1
Cat. No.: VC5051373
Molecular Formula: C25H24N2O3S
Molecular Weight: 432.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850932-83-1 |
|---|---|
| Molecular Formula | C25H24N2O3S |
| Molecular Weight | 432.54 |
| IUPAC Name | N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C25H24N2O3S/c1-18-11-13-21(14-12-18)26-25(28)17-31(29,30)24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
| Standard InChI Key | FTDNGHNYFYSUMY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Introduction
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is an organic compound categorized under sulfonamide derivatives. It is characterized by its complex molecular structure, which includes an indole core, a sulfonamide group, and a p-tolyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial and anticancer agents.
Synthesis
While specific synthesis protocols for this compound are not detailed in the available sources, sulfonamide derivatives like this are typically synthesized through:
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Formation of the Indole Core: Indoles are often synthesized via Fischer indole synthesis or other cyclization methods.
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Sulfonamide Addition: A sulfonamide functional group is introduced via sulfonation reactions.
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Final Substitution: The p-tolyl and methylbenzyl groups are added through alkylation or acylation reactions.
Biological Activities
Sulfonamides such as 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide are known for their diverse biological activities:
Antimicrobial Potential
Sulfonamide derivatives have been widely studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Their mechanism often involves inhibiting folate synthesis in microbes, which is critical for DNA replication.
Other Activities
Indole-sulfonamide hybrids have also been evaluated for anti-inflammatory and enzyme inhibitory effects, making them versatile candidates in pharmaceutical development.
Pharmacological Insights
The pharmacokinetics and drug-likeness of this compound can be predicted based on computational tools like SwissADME:
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Lipophilicity (LogP): Moderate lipophilicity suggests good membrane permeability.
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Solubility: Likely moderate aqueous solubility due to the presence of polar sulfonamide and amide groups.
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Toxicity: Sulfonamides may exhibit hypersensitivity reactions in some individuals, necessitating cautious evaluation.
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